Source and Classification
SNIPER(ABL)-062 is a novel compound designed as a protein degradation inducer targeting the BCR-ABL oncoprotein, which is implicated in certain types of leukemia, particularly chronic myeloid leukemia. It belongs to the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein-dependent Protein Erasers) family, which utilizes a dual-targeting mechanism to induce protein degradation. The compound is classified as a small molecule that binds to an allosteric site on the BCR-ABL protein while simultaneously recruiting E3 ubiquitin ligases, leading to targeted degradation of the protein .
Methods and Technical Details
The synthesis of SNIPER(ABL)-062 involves a strategic combination of a kinase inhibitor and an inhibitor of apoptosis protein ligand. Specifically, it is synthesized from ABL001, a selective BCR-ABL inhibitor, linked to LCL-161, an IAP antagonist. The synthesis process includes several steps:
Structure and Data
The molecular formula for SNIPER(ABL)-062 is , indicating a complex structure with multiple functional groups that facilitate its interaction with target proteins. The compound features:
The three-dimensional structure can be visualized using computational modeling tools, revealing the orientation necessary for effective allosteric binding .
Reactions and Technical Details
SNIPER(ABL)-062 operates through a mechanism that involves the formation of a ternary complex with BCR-ABL and an E3 ubiquitin ligase. Key reactions include:
These reactions are critical for its function as an anti-cancer agent .
Process and Data
The mechanism of action of SNIPER(ABL)-062 involves several stages:
This process not only reduces levels of BCR-ABL but also has implications for downstream signaling pathways associated with cancer progression .
Physical and Chemical Properties
SNIPER(ABL)-062 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic settings .
Scientific Uses
SNIPER(ABL)-062 has significant potential in cancer research and therapy:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2